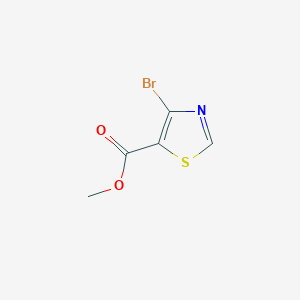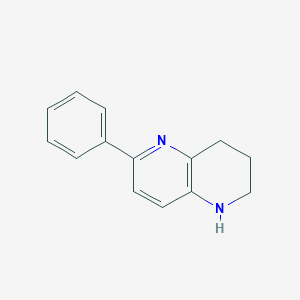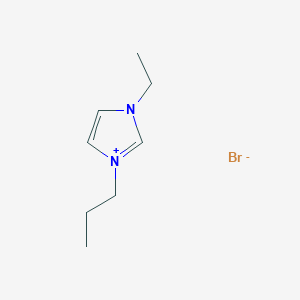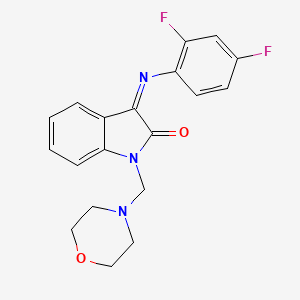
Methyl 4-bromothiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromothiazole-5-carboxylate” is a chemical compound with the CAS Number: 1353100-73-8 . It has a molecular weight of 222.06 . The IUPAC name for this compound is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a liquid or semi-solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
“this compound” is a liquid or semi-solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- Methyl 4-bromothiazole-5-carboxylate is used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and drug discovery. For instance, it's involved in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, potentially useful as schistosomicidal agents (El-kerdawy et al., 1989).
Production of Functionalized Carboxylates
- The compound is instrumental in creating functionalized carboxylates. An example is the synthesis of methyl 2-bromothiazole-5-carboxylate via a one-pot reaction, showcasing its role in streamlined chemical processes (Li-li, 2008).
Precursor for Bromination Studies
- It serves as a precursor in bromination studies, particularly in exploring the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, demonstrating its utility in synthetic chemistry research (Roy et al., 2004).
Novel Synthesis Methods
- Researchers have employed this compound in developing novel synthesis methods. For example, its derivatives have been synthesized using 3-bromo-2-isocyanoacrylates, which is significant for advancing synthetic methodologies (Yamada et al., 1995).
Antimicrobial Activity
- Studies have indicated that derivatives of this compound, like methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate, exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi (Pittillo & Hunt, 1967).
Lithiation Studies
- The compound is used in lithiation studies, essential for creating novel compounds with potential pharmaceutical applications. For example, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a related compound, has been lithiated to study the synthesis of 5-functionalized 3-isoxazolyl carboxylic acid derivatives (Burkhart et al., 2001).
Structural and Spectral Investigations
- This compound derivatives have been the subject of structural and spectral investigations to understand their physicochemical properties, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Synthesis of Pyrazole Derivatives
- The compound is used in the synthesis of various pyrazole derivatives, which are significant in the development of novel pharmaceutical agents (Kanwal et al., 2022).
Development of Chemotherapeutic Agents
- It has been used in the synthesis of novel compounds with potential as chemotherapeutic agents, as demonstrated in the study of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives (Gowda et al., 2009).
Safety and Hazards
“Methyl 4-bromothiazole-5-carboxylate” is classified as a dangerous compound, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
methyl 4-bromo-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFDQBKAUUTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)





![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)





